molecular formula C14H19NO2 B13609704 4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid

4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B13609704
M. Wt: 233.31 g/mol
InChI Key: STLUYUGBFMPPSI-UHFFFAOYSA-N
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Description

4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .

Preparation Methods

The synthesis of 4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. This can be done by functionalizing preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its activity as an inverse agonist of RORγt is due to its ability to bind to the receptor and modulate its activity, thereby influencing the expression of genes involved in immune responses .

Comparison with Similar Compounds

4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. The unique combination of the propan-2-yl group and the carboxylic acid moiety in this compound contributes to its distinct pharmacological profile .

Properties

IUPAC Name

4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-9(2)10-3-5-11(6-4-10)12-7-15-8-13(12)14(16)17/h3-6,9,12-13,15H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLUYUGBFMPPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CNCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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